2-phenoxy-N-trimethylsilylethanamine
Description
2-Phenoxy-N-trimethylsilylethanamine is a synthetic amine derivative featuring a phenoxy group attached to an ethanamine backbone, where the nitrogen atom is substituted with a trimethylsilyl (Si(CH₃)₃) group.
Properties
CAS No. |
16654-69-6 |
|---|---|
Molecular Formula |
C11H19NOSi |
Molecular Weight |
209.36 g/mol |
IUPAC Name |
2-phenoxy-N-trimethylsilylethanamine |
InChI |
InChI=1S/C11H19NOSi/c1-14(2,3)12-9-10-13-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI Key |
MRYWAIDSJPIBFY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NCCOC1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)NCCOC1=CC=CC=C1 |
Synonyms |
N-(2-Phenoxyethyl)trimethylsilylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2-phenoxy-N-trimethylsilylethanamine with structurally related compounds:
Key Observations:
- Lipophilicity: The trimethylsilyl group in the target compound significantly increases logP compared to dimethylamino (Phenyltoloxamine) or primary amine (Tryptamine) analogs.
- Steric Effects: The bulky silyl group may hinder enzymatic metabolism, improving metabolic stability relative to smaller substituents like dimethylamino .
Phenyltoloxamine (Antihistamine)
- Activity : Acts as an antihistamine via H₁ receptor antagonism .
- Comparison: The dimethylamino group in Phenyltoloxamine allows for protonation at physiological pH, enhancing solubility and receptor interactions. In contrast, the silyl group in the target compound is non-ionizable, which may reduce water solubility but prolong half-life .
Benzo[b]thiophene Derivatives (Antipsychotic)
- Activity : 2-Phenylbenzo[b]thiophene-3-N,N-dimethylethanamine () exhibits antipsychotic effects.
- Comparison: The benzo[b]thiophene moiety provides planar aromaticity, favoring dopamine receptor binding. The target compound’s phenoxy group lacks this planarity, suggesting divergent pharmacological targets .
Rizatriptan Derivative (Migraine Treatment)
- Activity : The trimethylsilyl group in Rizatriptan analogs enhances lipophilicity, aiding central nervous system (CNS) penetration .
- Comparison : Both the target compound and Rizatriptan derivatives leverage silicon to modulate bioavailability, though the indole system in Rizatriptan is critical for serotonin receptor agonism .
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